molecular formula C14H14N2 B11714678 1-Isopropyl-beta-carboline

1-Isopropyl-beta-carboline

Cat. No.: B11714678
M. Wt: 210.27 g/mol
InChI Key: OYMQKFPABPXAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-beta-carboline is a chemical compound featuring the tricyclic pyrido[3,4-b]indole ring structure characteristic of the beta-carboline alkaloid family . This core structure is widely investigated in scientific research for its diverse and potent biological activities. Beta-carboline derivatives are known to influence a range of neurological functions and have shown promise in preclinical studies for their neuroprotective properties . Some analogues have been demonstrated to enhance cognitive function and increase the count of dopaminergic neurons, suggesting potential research applications for neurodegenerative conditions . The specific substituents on the beta-carboline core, such as the isopropyl group in this compound, are critical in determining its affinity for molecular targets and its resultant pharmacological profile . Beyond neuroscientific research, beta-carboline alkaloids and their synthetic derivatives are also studied for their potential antitumor effects. These compounds can exhibit multiple mechanisms of action, including the intercalation into DNA, inhibition of various kinases, and induction of cell cycle arrest and apoptosis in certain cancer cell lines . This product, this compound, is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

1-propan-2-yl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C14H14N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-9,16H,1-2H3

InChI Key

OYMQKFPABPXAQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC2=C1NC3=CC=CC=C23

Origin of Product

United States

Synthesis and Derivatization Strategies for 1 Isopropyl β Carboline and Analogues

Pictet-Spengler Reaction Applications in Tetrahydro-β-Carboline Synthesis

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines (THβCs). rsc.orgwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydro-β-carboline ring system. wikipedia.org The versatility of this reaction allows for the introduction of various substituents at the 1-position of the β-carboline core, including the isopropyl group.

Catalytic Systems and Reaction Conditions (e.g., Hexafluoro-2-propanol, Lewis Acids)

The efficiency and outcome of the Pictet-Spengler reaction are highly dependent on the catalytic system and reaction conditions employed. While traditionally carried out with a Brønsted acid catalyst in a protic solvent with heating, modern methodologies have introduced milder and more efficient alternatives. rsc.orgwikipedia.org

One notable development is the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both a solvent and a catalyst. rsc.orgrsc.org HFIP promotes the Pictet-Spengler reaction between tryptamine (B22526) derivatives and aldehydes or activated ketones, often affording high yields of tetrahydro-β-carbolines. rsc.orgrsc.org A significant advantage of using HFIP is the simplified work-up procedure; in many cases, the solvent can be removed by distillation to yield a sufficiently pure product. rsc.org For instance, the reaction of tryptamine with isobutyraldehyde (B47883) in refluxing HFIP can produce 1-isopropyl-1,2,3,4-tetrahydro-β-carboline in high yield. rsc.org

Lewis acids also serve as effective catalysts for the Pictet-Spengler reaction. chemistryviews.org Catalysts such as indium(III) chloride (InCl₃) have been utilized, sometimes in combination with a co-catalyst like trifluoroacetic acid (TFA), to facilitate the cyclization. ias.ac.in Other Lewis acids, including scandium(III) triflate (Sc(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃), have also been explored. rsc.org Furthermore, transition-metal catalysts, such as those based on manganese, have been developed for the synthesis of THβCs through the dehydrogenative coupling of alcohols with tryptamine, offering a green and efficient alternative to the use of aldehydes. chemistryviews.org

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for enantioselective Pictet-Spengler reactions, enabling the synthesis of chiral tetrahydro-β-carbolines with high enantioselectivity. acs.org This is particularly relevant for the synthesis of biologically active molecules where stereochemistry is crucial.

Catalyst SystemPrecursorsProductKey Features
Hexafluoro-2-propanol (HFIP)Tryptamine derivatives and aldehydes/ketonesTetrahydro-β-carbolinesActs as both solvent and catalyst; high yields; simplified work-up. rsc.orgrsc.org
Lewis Acids (e.g., InCl₃, Sc(OTf)₃)Tryptamine and ketene (B1206846) S,S-acetals1-substituted Tetrahydro-β-carbolinesCan facilitate cyclization, sometimes with a co-catalyst. rsc.orgias.ac.in
Manganese PNP Pincer CatalystTryptamine and alcoholsTetrahydro-β-carbolinesGreen chemistry approach using alcohols instead of aldehydes. chemistryviews.org
Chiral Phosphoric Acids (CPAs)Tryptamine derivatives and ketonesChiral Tetrahydro-β-carbolinesEnables highly enantioselective synthesis. acs.org

Role of Tryptamine and Tryptophan Derivatives as Precursors

Tryptamine and its derivatives, including the amino acid tryptophan, are fundamental precursors for the synthesis of the β-carboline scaffold via the Pictet-Spengler reaction. rsc.orgclockss.orgnih.gov The indole (B1671886) nucleus of these molecules provides the necessary nucleophilicity to attack the iminium ion formed in situ from the condensation with an aldehyde or ketone, leading to the formation of the new heterocyclic ring. wikipedia.org

The choice between tryptamine and tryptophan derivatives can influence the reaction's stereochemical outcome and the functionality of the resulting tetrahydro-β-carboline. When L-tryptophan is used, the resulting product will have a carboxylic acid group at the 3-position, which can be a handle for further synthetic modifications. researchgate.net The reaction of L-tryptophan with an aldehyde typically yields a mixture of cis and trans diastereomers, with the cis isomer often being the kinetically favored product at lower temperatures. researchgate.net

The nature of the substituent on the tryptamine's amino group or on the indole ring can also affect the reactivity and the properties of the final product. For example, N-substituted tryptamines can be used to introduce further diversity into the β-carboline structure. uva.nl

Formation of 1-Isopropyl-1,2,3,4-tetrahydro-β-carboline and Related Intermediates

The synthesis of 1-isopropyl-1,2,3,4-tetrahydro-β-carboline, the direct precursor to 1-isopropyl-β-carboline, is achieved through the Pictet-Spengler reaction between a suitable tryptamine derivative and isobutyraldehyde or a related isopropyl ketone equivalent. A study demonstrated the successful synthesis of 1-isopropyl-1,2,3,4-tetrahydro-β-carboline with a reported yield of 94%. rsc.org

The reaction proceeds via the initial formation of a Schiff base (iminium ion) between the tryptamine and the aldehyde. This is followed by the intramolecular electrophilic attack of the indole ring at the C2 position onto the iminium carbon, leading to the formation of the six-membered piperidine (B6355638) ring fused to the indole core. wikipedia.org This cyclization step forms the tetrahydro-β-carboline skeleton. The resulting 1-isopropyl-1,2,3,4-tetrahydro-β-carboline can then be isolated and subjected to aromatization to yield the final product.

Aromatization Methods for β-Carboline Core Formation

The conversion of the saturated tetrahydro-β-carboline ring into the fully aromatic β-carboline system is a critical step in the synthesis of 1-isopropyl-β-carboline. This transformation is an oxidation reaction that involves the removal of four hydrogen atoms. A variety of oxidative methods have been developed for this purpose, ranging from classical chemical oxidants to more modern catalytic approaches.

Oxidative Approaches (e.g., KMnO4, CuBr2/Air, DDQ)

A range of oxidizing agents can be employed for the aromatization of tetrahydro-β-carbolines. The choice of oxidant often depends on the substituents present on the β-carboline core to avoid unwanted side reactions.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that has been used for the aromatization of tetrahydro-β-carbolines. ljmu.ac.ukmdpi.com This method is often effective but can be harsh and may not be suitable for substrates with sensitive functional groups.

Copper(II) bromide (CuBr₂) in the presence of air has been reported as a catalytic system for the oxidation of 3,4-dihydro-β-carbolines to β-carbolines under mild conditions. researchgate.net This method offers a more controlled oxidation process.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used and effective reagent for the dehydrogenation of various heterocyclic systems, including tetrahydro-β-carbolines. ljmu.ac.ukd-nb.info It is known for its high reactivity and ability to effect aromatization under relatively mild conditions.

Other notable oxidizing agents include:

Potassium persulfate (K₂S₂O₈) , which provides a novel and efficient method for aromatization under mild conditions and is applicable to a variety of C1-substituted systems. researchgate.net

2-Iodoxybenzoic acid (IBX) , a convenient reagent for the dehydrogenation of tetrahydro-β-carbolines at room temperature. nih.govacs.org

Trichloroisocyanuric acid (TCCA) , which can be used for the oxidative aromatization of tetrahydro-β-carboline acids. researchgate.net

Oxidizing AgentSubstrateProductKey Features
Potassium Permanganate (KMnO₄)Tetrahydro-β-carbolinesβ-CarbolinesPowerful oxidant, often used in refluxing DMF. ljmu.ac.ukmdpi.com
Copper(II) Bromide (CuBr₂)/Air3,4-Dihydro-β-carbolinesβ-CarbolinesCatalytic system, mild conditions. researchgate.net
DDQTetrahydro-β-carbolinesβ-CarbolinesEffective dehydrogenating agent, mild conditions. ljmu.ac.ukd-nb.info
Potassium Persulfate (K₂S₂O₈)Tetrahydro-β-carbolinesβ-CarbolinesNovel and efficient, mild conditions. researchgate.net
2-Iodoxybenzoic Acid (IBX)Tetrahydro-β-carbolinesβ-CarbolinesRoom temperature reaction. nih.govacs.org

Sequential One-Pot Synthesis Methodologies

To improve efficiency and reduce the number of synthetic steps, one-pot methodologies have been developed for the synthesis of β-carbolines from tryptamine derivatives. These sequential reactions combine the Pictet-Spengler condensation and the subsequent aromatization into a single operational procedure without the isolation of the tetrahydro-β-carboline intermediate.

Rational Design of 1-Isopropyl-β-Carboline Derivatives

The rational design of 1-isopropyl-β-carboline derivatives is a key area of research focused on systematically modifying the core structure to enhance specific properties. This process involves the strategic introduction and modification of functional groups at various positions on the β-carboline scaffold, primarily at the C1, C3, C6, C7, and N9 positions. These modifications are guided by structure-activity relationship (SAR) studies to develop analogues with tailored characteristics.

Introduction of Isopropyl and Other Functional Groups at C1 Position

The C1 position of the β-carboline ring is a primary site for structural modification to influence the molecule's interaction with biological targets. The introduction of an isopropyl group, as in the parent compound, is a starting point for further derivatization. Synthetic strategies often involve the classic Pictet-Spengler reaction, which condenses tryptamine or its derivatives with an appropriate aldehyde or ketone. rsc.orgljmu.ac.ukmdpi.com For instance, the reaction of tryptamine with isobutyraldehyde would be a direct route to 1-isopropyl-tetrahydro-β-carboline, which can then be aromatized to the corresponding β-carboline. ljmu.ac.uk

Modern synthetic methods have expanded the range of functional groups that can be introduced at C1. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been employed for the C1 functionalization of N-Boc norharman. nih.gov This method involves a directed metalation using a Knochel-Hauser base (TMPMgCl·LiCl), followed by transmetalation and coupling with various aryl or heteroaryl bromides, allowing for rapid diversification of the β-carboline scaffold. nih.gov Another approach involves the palladium-catalyzed synthesis of 1-vinyl-substituted tetrahydro-β-carbolines from N-allenyl-tryptamines and aryl iodides, which are subsequently oxidized to the β-carboline. ljmu.ac.uk

Research has explored a wide array of substituents at the C1 position beyond the isopropyl group, including alkyl chains, aryl groups, and complex heterocyclic systems, to probe their effects on biological activity. mdpi.comcrimsonpublishers.comnih.gov For example, the synthesis of C1-alkylated tetrahydro-β-carboline derivatives has been achieved through the Pictet-Spengler reaction, with studies showing that the length of the alkyl chain, such as an n-alkyl chain of eight carbons, can be a critical determinant of activity. nih.gov Similarly, the introduction of various aryl and polyaromatic groups at C1 has been accomplished, leading to compounds with significant cytotoxic properties. ljmu.ac.ukresearchgate.net

A series of C1-substituted acylhydrazone β-carboline analogues has been synthesized by first creating a hydrazide derivative of the β-carboline, which is then reacted with different substituted benzaldehydes. mdpi.comexlibrisgroup.com This strategy highlights how the C1 position can serve as an anchor for larger, more complex moieties.

Table 1: Examples of C1-Substituted β-Carboline Analogues and Synthetic Strategies
Compound/Analogue ClassC1-SubstituentKey Synthetic StrategyReference
1-Isopropyl-tetrahydro-β-carbolineIsopropylPictet-Spengler reaction of tryptamine and isobutyraldehyde rsc.orgljmu.ac.uk
C1-Aryl/Heteroaryl β-carbolinesVarious aryl/heteroaryl groupsKnochel-Hauser base-directed metalation followed by Negishi coupling nih.gov
C1-Vinyl-β-carbolinesVinyl groupsPalladium-catalyzed reaction of N-allenyl-tryptamines and aryl iodides, followed by oxidation ljmu.ac.uk
C1-Acylhydrazone β-carbolinesAcylhydrazone moietiesReaction of a C1-hydrazide β-carboline derivative with substituted benzaldehydes mdpi.comexlibrisgroup.com
C1-Alkylated tetrahydro-β-carbolinesn-Alkyl chains (e.g., C8)Pictet-Spengler reaction with long-chain aliphatic aldehydes nih.gov

Modification at C3 Position with Varied Moieties (e.g., ester, amide, hydrazone)

The C3 position of the β-carboline nucleus offers another versatile handle for derivatization, often starting from a C3-carboxylic acid precursor. This precursor is typically synthesized via the Pictet-Spengler reaction of L-tryptophan methyl ester, followed by oxidation and hydrolysis. nih.gov The resulting carboxylic acid group is a key intermediate that can be readily converted into a variety of other functional groups, including esters, amides, and hydrazones. researchgate.net

Esterification of the C3-carboxylic acid is a common strategy. For example, methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate is synthesized by the oxidation of its tetrahydro precursor. This ester group is susceptible to nucleophilic attack, allowing for further modifications. Alkaline or acidic hydrolysis of the ester can regenerate the carboxylic acid, which can then be coupled with various amines to form amides or with hydrazine (B178648) to produce hydrazides.

These C3-hydrazide derivatives are valuable intermediates for creating more complex molecules. They can be reacted with aldehydes or ketones to form hydrazones, or used as building blocks for constructing heterocyclic rings like 1,3,4-oxadiazoles and 1,2,4-triazoles at the C3 position. researchgate.net Literature reviews indicate that introducing such varied substituents at this position significantly influences the electronic environment and lipophilicity of the molecule. researchgate.net For instance, a series of β-carboline hybrids bearing a pyrazole (B372694) or chalcone (B49325) moiety linked at C3 have been synthesized from a 3-formyl-β-carboline precursor. researchgate.net This demonstrates the strategic conversion of the initial carboxylate to other functional groups to explore diverse chemical space.

Table 2: Derivatization Strategies at the C3 Position of the β-Carboline Scaffold
Starting MaterialReaction TypeResulting C3-MoietyPotential for Further DerivatizationReference
β-Carboline-3-carboxylic acidEsterificationEster (e.g., methyl ester)Hydrolysis to acid, transesterification nih.gov
β-Carboline-3-carboxylic acidAmidation (coupling with amines)AmideModification of the amide N-substituent crimsonpublishers.com
β-Carboline-3-carboxylic acidHydrazide formation (with hydrazine)Hydrazide (-CONHNH₂)Formation of hydrazones, oxadiazoles, triazoles researchgate.net
β-Carboline-3-carbaldehydeCondensation (e.g., Claisen-Schmidt)ChalconeCyclization to form pyrazoles researchgate.net
β-Carboline-3-carboxylateCoupling with amino acidsPeptide linkageSynthesis of β-carboline-amino acid conjugates researchgate.net

Exploration of Substituents at C6, C7, and N9 Positions

Modifications at the C6, C7, and N9 positions provide additional avenues for fine-tuning the properties of 1-isopropyl-β-carboline analogues. The indole nitrogen (N9) and the aromatic A-ring (containing C6 and C7) are crucial for modulating factors like solubility, metabolic stability, and receptor interaction.

C6 and C7 Positions: The C6 and C7 positions on the benzene (B151609) ring of the β-carboline scaffold are important for influencing electronic properties and directing interactions within biological targets. Structure-activity relationship studies have indicated that substitution with a methoxy (B1213986) group at the C7 position is a determinant for tight-binding inhibition of certain enzymes, whereas moving this group to the C6 position can greatly reduce this activity. nih.govnih.gov This highlights the regiochemical sensitivity of substitutions on the A-ring. Computational studies have suggested that the C7 position is advantageous for adding lipophilic and bulky groups, as it allows for favorable interactions within specific binding pockets. nih.gov Synthetic access to C7-derivatized tryptophans and tryptamines, which are precursors for these β-carbolines, can be challenging but is achievable through methods like iridium-catalyzed borylation. researchgate.net Research has also shown that having a free indole NH and an electron-donating group at the C6 position can be beneficial in certain contexts. crimsonpublishers.com

Table 3: Overview of Substitutions at C6, C7, and N9 Positions
PositionType of Substituent/ModificationSynthetic ApproachKey Finding/RationaleReference
N9Acyl groups (e.g., with phenylfuran)Deprotonation and reaction with acyl halideIntroduction of bulky groups to explore new interactions doaj.org
N9Alkyl linkers (for dimerization)Alkylation with dihaloalkanesLinker length is critical for the activity of bivalent compounds crimsonpublishers.comnih.gov
N9Benzyl (B1604629) groupAlkylation with benzyl halideFavorable substituent for enhancing biological activity researchgate.net
C7Methoxy groupSynthesis from C7-substituted tryptophan precursorCrucial for tight-binding to specific biological targets nih.govnih.gov
C6Methoxy groupSynthesis from C6-substituted tryptophan precursorLess effective than C7-methoxy for certain activities nih.govnih.gov
C6Electron-donating groupsSynthesis from substituted tryptamineCan enhance cytotoxic potential in specific scaffolds crimsonpublishers.com

Enzyme Inhibition and Molecular Mechanisms of 1 Isopropyl β Carboline Derivatives

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

β-carboline alkaloids are a well-established class of monoamine oxidase inhibitors (MAOIs). wikipedia.org Research has consistently demonstrated that these compounds act as reversible and competitive inhibitors, showing a notable selectivity for the MAO-A isozyme over MAO-B. nih.govresearchgate.net MAO-A is primarily responsible for the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine, and its inhibition can lead to antidepressant effects. nih.govfrontiersin.org

Studies on various β-carboline derivatives show that substitutions on the carboline ring significantly influence inhibitory potency. nih.gov For instance, harmine (B1663883) and harman (B1672943), which are structurally related to the 1-isopropyl-β-carboline scaffold, are potent inhibitors of MAO-A. nih.govmdpi.com The interaction between these inhibitors and the enzyme can induce distinct spectral changes in the covalently bound flavin cofactor of MAO-A, with the magnitude of this change correlating to the inhibitor's efficacy. nih.gov While β-carbolines are generally potent MAO-A inhibitors, their effect on MAO-B is considerably less pronounced. frontiersin.orgmdpi.com The presence of these MAO-inhibiting compounds in materials like tobacco smoke is thought to contribute to the pharmacological effects associated with smoking. researchgate.net

Table 1: MAO-A Inhibition by Select β-Carboline Derivatives

Compound Type of Inhibition Target K_i / IC_50
Harmine Reversible, Competitive MAO-A K_i: 5 nM nih.gov
Harman Reversible, Competitive MAO-A K_i: 55.54 nM researchgate.net
Harmaline Reversible, Competitive MAO-A K_i: 48 nM nih.gov
Norharman Reversible, Competitive MAO-A K_i: 1.2 µM researchgate.net

| Norharman | Reversible, Competitive | MAO-B | K_i: 1.12 µM researchgate.net |

Carbohydrate Metabolism Enzyme Modulation

In a study investigating the enzyme inhibitory potential of several β-carboline derivatives, 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline was identified as a specific inhibitor of Glucose 6-Phosphate Dehydrogenase (G6PD). dergipark.org.trtrdizin.gov.tr G6PD is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, a fundamental process for producing NADPH and protecting cells from oxidative damage. The study reported that this particular tetrahydro-β-carboline derivative inhibited human erythrocyte G6PD with a half-maximal inhibitory concentration (IC50) of 31.2 µM. dergipark.org.trtrdizin.gov.tr Molecular docking simulations estimated a binding energy of -6.97 kcal/mol between the compound and the human G6PD receptor (6E08). dergipark.org.trtrdizin.gov.tr

Table 2: G6PD Inhibition by 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline

Compound Enzyme Target Source IC_50 Value

| 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline | Glucose 6-Phosphate Dehydrogenase (G6PD) | Human Erythrocytes | 31.2 µM dergipark.org.trtrdizin.gov.tr |

The same study that identified the G6PD inhibitory activity of 1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline also examined its effects, along with other β-carboline derivatives, on 6-Phosphogluconate Dehydrogenase (6PGD). dergipark.org.trtrdizin.gov.tr 6PGD is the subsequent enzyme in the pentose phosphate pathway. The research determined that none of the tested β-carboline derivatives, including the 1-isopropyl variant, had any significant effect on 6PGD activity. dergipark.org.trtrdizin.gov.tr

DNA-Targeting Enzyme Inhibition

The planar, tricyclic structure of β-carbolines makes them effective agents for interacting with DNA and inhibiting associated enzymes like topoisomerases. crimsonpublishers.comnih.gov These enzymes are vital for managing DNA topology during replication, transcription, and repair. Various β-carboline derivatives have been shown to inhibit both topoisomerase I and topoisomerase II. crimsonpublishers.comnih.govmdpi.com

Specifically, a hybrid molecule incorporating an isopropyl-substituted β-carboline (compound 13r) demonstrated remarkable potency as a topoisomerase IIα inhibitor. researchgate.netresearchgate.net In vitro cytotoxic evaluations against the HCT116 human cancer cell line revealed an IC50 value of 4.37 μM for this compound. researchgate.netresearchgate.net Mechanistic studies confirmed that its activity was linked to the direct inhibition of topoisomerase IIα. researchgate.netresearchgate.net

Table 3: Topoisomerase IIα Inhibition by an Isopropyl-Substituted β-Carboline Derivative

Compound Enzyme Target Cell Line IC_50 Value

| Isopropyl-substituted β-carboline (13r) | Topoisomerase IIα | HCT116 | 4.37 µM researchgate.netresearchgate.net |

The primary mechanism by which many β-carboline derivatives exert their topoisomerase-inhibiting and cytotoxic effects is through direct interaction with DNA. nih.govresearchgate.net Their flat, aromatic ring system allows them to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. mdpi.comresearchgate.netoup.com This binding can disrupt the normal structure and function of DNA, leading to the inhibition of enzymes that act upon it. researchgate.netspandidos-publications.com

Assays confirmed that the potent isopropyl-substituted β-carboline derivative (13r) functions as a DNA intercalator. researchgate.netresearchgate.net This intercalation stabilizes the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and ultimately leading to DNA damage and cell death. nih.govresearchgate.net Spectroscopic studies of other β-carbolines, such as harmine, also show evidence of stacking interactions between the compound's aromatic system and DNA nucleobases, which is characteristic of intercalation. spandidos-publications.com

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

β-carboline derivatives have been identified as potential inhibitors of cholinesterase enzymes, which are critical targets in the management of neurodegenerative conditions like Alzheimer's disease. scielo.br Research indicates that while inhibition of acetylcholinesterase (AChE) is observed, many β-carboline compounds exhibit a notable selectivity for butyrylcholinesterase (BChE). scielo.brscielo.br

Studies on β-carboline-1,3,5-triazine hybrids showed that these compounds were selective for BChE, with IC50 values ranging from 1.0 to 18.8 µM, while displaying minimal to no inhibition of AChE at similar concentrations. scielo.brscielo.br For instance, the derivative N-{2-[(4,6-dihydrazinyl-1,3,5-triazin-2-yl)amino]ethyl}-1-phenyl-β-carboline-3-carboxamide was the most potent in this series, and kinetic studies confirmed it acts as a competitive inhibitor of BChE. scielo.brresearchgate.net Molecular docking suggested this compound interacts strongly with key residues in the BChE active site, such as His438 and Trp82. scielo.brresearchgate.net Similarly, the natural β-carboline alkaloid harmane and its derivatives have shown greater selectivity towards BChE over AChE. scielo.br In contrast, certain bivalent β-carboline derivatives have demonstrated potent, nanomolar inhibition of both AChE and BChE. scielo.brnih.gov One such N(9)-homobivalent compound with a nonylene spacer recorded an IC50 value of 0.5 nM for AChE and 5.7 nM for BChE. nih.gov

Table 1: Cholinesterase Inhibition by β-Carboline Derivatives

CompoundEnzymeInhibition (IC50/Ki)Source
β-carboline-1,3,5-triazine hybridsBChE1.0 - 18.8 µM scielo.brscielo.br
N(9)-homobivalent β-carboline (nonylene spacer)AChE0.5 nM nih.gov
N(9)-homobivalent β-carboline (nonylene spacer)BChE5.7 nM nih.gov
Harmane derivatives (Va and Vb)BChE0.23 and 0.637 µM scielo.br

Kinase Inhibition Profiles

The β-carboline scaffold has proven to be a fertile ground for the development of inhibitors targeting various protein kinases, many of which are implicated in cell cycle regulation and cancer progression. researchgate.net

Cyclin-Dependent Kinases (CDKs)

β-carboline derivatives have been identified as potent and specific inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. frontiersin.orgnih.gov The antitumor activity of these compounds is often linked to their ability to inhibit CDKs, leading to cell cycle arrest. researchgate.netfrontiersin.org Research has shown that compounds like harmine can specifically inhibit CDK1, CDK2, and CDK5 in an ATP-competitive manner. frontiersin.org Certain synthetic derivatives, such as 7-fluoro-1-methyl beta-carboline and 1-(5-methyl-imidazol-4-yl) beta-carboline, also act as potent and specific CDK inhibitors. nih.gov While many β-carbolines inhibit CDK2 and CDK5 to a similar degree, some derivatives with specific substitutions at the 1-position exhibit selective inhibition against CDK2. nih.gov The inhibition of CDK2 by certain β-carboline derivatives has been shown to cause cell cycle arrest in breast cancer cell lines. frontiersin.org

Table 2: CDK Inhibition by β-Carboline Derivatives

Compound Class/DerivativeTarget KinaseEffectSource
HarmineCDK1, CDK2, CDK5Specific, ATP-competitive inhibition frontiersin.org
7-fluoro-1-methyl beta-carbolineCDKsPotent and specific inhibition nih.gov
1-(2-chlorophenyl)-beta-carbolineCDK2Selective inhibition vs. CDK5 nih.gov
β-carboline-3-carboxylic acid dimersCDK2Inhibition of expression frontiersin.org

IkappaB Kinase (IKK)

The IkappaB kinase (IKK) complex is a key regulator of the NF-κB signaling pathway, which is crucial in inflammatory responses and cancer. A screening of natural product derivatives identified 5-bromo-6-methoxy-β-carboline as a nonspecific IKK inhibitor. nih.gov Subsequent optimization of this β-carboline lead resulted in a novel class of selective IKK inhibitors with IC50 values in the nanomolar range. nih.gov These optimized analogues were shown to effectively inhibit the phosphorylation of IκBα in whole cells, thereby blocking the activation of NF-κB. nih.gov This demonstrates the potential of the β-carboline scaffold for developing targeted anti-inflammatory and anticancer agents through the inhibition of the IKK pathway. researchgate.netfrontiersin.org

Polo-like Kinases (PLKs)

Polo-like kinases (PLKs), particularly PLK1, are critical for the execution of mitotic events and are considered attractive targets for anticancer drugs due to their frequent overexpression in tumors. plos.orgnih.govplos.org A series of β-carboline derivatives were synthesized and evaluated for their effects on PLK activity. plos.orgnih.gov Three compounds, DH281, DH285, and DH287, were identified as potent new inhibitors that selectively inhibit the kinase activity of purified PLK1, PLK2, and PLK3 in vitro. plos.orgnih.govplos.org These compounds demonstrated significant antitumor activity against various cancer cell lines, with IC50 values in the low micromolar range, while being less toxic to non-cancerous cells. plos.orgplos.org The mechanism of action for some derivatives, like DH166, was found to be ATP-competitive. researchgate.net The inhibition of PLK1 by these compounds leads to characteristic cellular effects such as the formation of monopolar spindles and G2/M phase cell cycle arrest, ultimately triggering apoptosis in cancer cells. plos.orgnih.gov

Table 3: PLK Inhibition by β-Carboline Derivatives

CompoundTarget KinaseInhibition (IC50)Source
DH281PLK10.48 µM plos.org
DH285PLK10.54 µM plos.org
DH287PLK10.51 µM plos.org
DH166PLK10.56 µM researchgate.net

DYRK1A Kinase

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a pleiotropic kinase involved in cell cycle control and neuronal development, making it a target for conditions like Down syndrome and neurodegenerative diseases. plos.orgmdpi.com The β-carboline alkaloid harmine is a well-characterized, high-affinity inhibitor of DYRK1A. plos.orgresearchgate.net However, harmine also potently inhibits monoamine oxidase A (MAO-A). plos.orgmdpi.com This has driven the development of novel harmine analogs with greater selectivity. plos.orgmdpi.com Research has led to the identification of inhibitors with submicromolar potency for DYRK1A and selectivity over related kinases like DYRK2 and HIPK2. plos.org An optimized inhibitor, AnnH75, was found to be highly selective for DYRK1A and DYRK1B. plos.org In a panel of 300 protein kinases, AnnH75 only showed off-target activity against CLK1, CLK4, and haspin/GSG2. plos.org These β-carboline inhibitors act in an ATP-competitive manner and have been shown to reduce the phosphorylation of known DYRK1A substrates in cellular assays. plos.orgmdpi.com

Table 4: DYRK Kinase Inhibition by β-Carboline Derivatives

CompoundTarget KinaseInhibition (IC50)Source
HarmineDYRK1A33 nM researchgate.net
HarmineDYRK1B166 nM researchgate.net
HarmineDYRK21.9 µM researchgate.net
AnnH75DYRK1A75 nM plos.org

Other Enzyme Interactions (e.g., Cytochrome P450)

β-carboline alkaloids have demonstrated significant interactions with cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in drug metabolism. wikipedia.orgnih.gov This raises the potential for metabolism-based drug-drug interactions when consuming substances containing these alkaloids. nih.gov

In vitro studies using human liver microsomes have shown that several β-carbolines, including harmine, harmol (B1672944), and harmane, inhibit major CYP isozymes. nih.gov Specifically, harmine, harmol, and harmane exhibited noncompetitive inhibition of CYP3A4, with Ki values of 16.76 µM, 5.13 µM, and 1.66 µM, respectively. nih.gov These same alkaloids were also found to be competitive inhibitors of CYP2D6. nih.gov Furthermore, norharman (β-carboline) has been shown to bind with high affinity to the ethanol-inducible CYP2E1, with a binding site that is also displaceable by ethanol. nih.gov This interaction suggests a potential link between β-carboline levels and alcohol metabolism. nih.gov

Table 5: Cytochrome P450 Inhibition by β-Carboline Alkaloids

CompoundEnzymeInhibition TypeInhibition (Ki)Source
HarmaneCYP3A4Noncompetitive1.66 µM nih.gov
HarmolCYP3A4Noncompetitive5.13 µM nih.gov
HarmineCYP3A4Noncompetitive16.76 µM nih.gov
HarmalineCYP2D6Competitive20.69 µM nih.gov
HarmineCYP2D6Competitive36.48 µM nih.gov
HarmolCYP2D6Competitive47.11 µM nih.gov
NorharmanCYP2E1Competitive (vs. Ethanol)13.21 nM nih.gov

Signal Transduction Pathway Modulation

Derivatives of 1-isopropyl-β-carboline have been investigated for their ability to modulate critical intracellular signaling pathways. This modulation is central to their observed biological activities, including potential anti-inflammatory and anti-fibrotic effects. Research has specifically highlighted their interaction with the TGF-β/Smad, NF-κB, and MAPK signaling cascades, which are crucial regulators of cell proliferation, differentiation, inflammation, and apoptosis.

Inhibition of TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a key mediator of cellular processes, and its dysregulation is implicated in fibrotic diseases. frontiersin.orgnih.gov The canonical pathway involves the activation of Smad transcription factors. frontiersin.org Upon TGF-β1 stimulation, the TGF-β receptor complex phosphorylates Smad2 and Smad3, which then form a complex with Smad4. frontiersin.org This complex translocates to the nucleus to regulate the expression of target genes, including those for extracellular matrix (ECM) proteins, leading to fibrosis. frontiersin.org

A specific β-carboline alkaloid, trichocarboline A, isolated from the deep-sea fungus Trichoderma sp. MCCC 3A01244, has been identified as a potent inhibitor of this pathway. frontiersin.orgnih.gov In studies using human lung fibroblast (HFL1) cells stimulated with TGF-β1, trichocarboline A demonstrated a significant ability to counteract fibrotic processes. frontiersin.orgnih.gov

Detailed Research Findings:

Mechanistic studies revealed that trichocarboline A inhibits the TGF-β/Smad signaling pathway by directly interfering with the phosphorylation of key downstream effectors. frontiersin.org As shown in Western blot analyses, treatment with trichocarboline A dose-dependently downregulated the increased expression of phosphorylated Smad2 (p-Smad2) and phosphorylated Smad3 (p-Smad3) that was induced by TGF-β1. researchgate.net This occurred without significantly altering the total protein levels of Smad2 and Smad3. researchgate.net

The inhibition of Smad phosphorylation subsequently prevents the nuclear translocation of the Smad complex, thereby blocking the transcription of pro-fibrotic genes. frontiersin.org This leads to a reduction in the deposition of ECM components. frontiersin.orgnih.gov Specifically, trichocarboline A was found to inhibit the expression of fibronectin (FN) and α-smooth muscle actin (α-SMA), a marker for myofibroblast differentiation. frontiersin.orgnih.gov It also downregulated the expression of proliferating cell nuclear antigen (PCNA), indicating an inhibitory effect on cell proliferation. frontiersin.orgnih.gov These findings establish trichocarboline A as a promising lead compound for developing agents against pulmonary fibrosis through its targeted inhibition of the TGF-β/Smad pathway. frontiersin.orgnih.gov

CompoundCell LineTarget PathwayKey Findings
Trichocarboline A HFL1TGF-β/SmadDose-dependently inhibited TGF-β1-induced phosphorylation of Smad2 and Smad3. researchgate.net Downregulated the expression of fibronectin (FN), α-smooth muscle actin (α-SMA), and proliferating cell nuclear antigen (PCNA). frontiersin.orgnih.gov

Downregulation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. nih.govfrontiersin.org The MAPK family includes key kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. frontiersin.org Activation of these pathways leads to the production of pro-inflammatory mediators. nih.govfrontiersin.org Several β-carboline derivatives have demonstrated anti-inflammatory properties by downregulating these signaling cascades. nih.govfrontiersin.orgnih.gov

Detailed Research Findings:

A study on 1-carbomethoxy-β-carboline , isolated from Portulaca oleracea, showed it significantly ameliorated the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govnih.gov The compound was found to suppress the MAPK pathway and inhibit the nuclear translocation of NF-κB. nih.govnih.gov This action resulted in a decreased expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov

Similarly, the β-carboline alkaloid Kumujan B was found to attenuate the expression of IL-1β and IL-6 in TNF-α-induced mouse peritoneal macrophages. frontiersin.org Its mechanism involves the suppression of TNF-α-induced phosphorylation of JNK, a key component of the MAPK pathway. frontiersin.org

Further research into a generic β-carboline alkaloid (C-1) demonstrated its ability to suppress the NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. tandfonline.comnih.gov It was shown to reduce the degradation and phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, and to attenuate the activity of the IκB kinase (IKK) complex. tandfonline.comnih.gov By inhibiting IKK, the β-carboline prevents the release and subsequent nuclear translocation of NF-κB, thereby blocking the transcription of inflammatory genes like iNOS. tandfonline.comnih.gov

In the context of cancer therapeutics, a synthetic 1-Aryl-N-substituted-β-carboline-3-carboxamide derivative, MJ-211 , was found to suppress ERK1/2 and NF-κB in human lung carcinoma (A549) cells, contributing to its antimitotic and pro-apoptotic effects. nih.govresearchgate.net Another well-known β-carboline, harmine , has also been shown to block herpes simplex virus infection by downregulating the NF-κB and MAPK pathways and can negatively regulate the MAPK signaling pathway in other contexts. frontiersin.orgnih.gov

However, the effects can be specific to the derivative. A novel compound, 6-chloro-8-(glycinyl)-amino-β-carboline , was found to block nitric oxide production independent of effects on NF-κB activation, distinguishing its profile from other β-carbolines that directly target NF-κB or MAPK activation. nih.gov In contrast, the derivative isopropyl 9-ethyl-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole-3-carboxylate (Z86) was found to preferentially inhibit the Wnt signaling pathway over the NF-κB pathway. windows.net

Compound/DerivativeCell Line/ModelTarget PathwayKey Findings
1-Carbomethoxy-β-carboline RAW 264.7 MacrophagesMAPK, NF-κBSuppressed MAPK pathway and nuclear translocation of NF-κB; decreased iNOS, TNF-α, IL-6, IL-1β. nih.govnih.gov
Kumujan B Mouse Peritoneal MacrophagesMAPK (JNK), NF-κBSuppressed TNF-α-induced phosphorylation of JNK; attenuated IL-1β and IL-6 expression. frontiersin.org
β-Carboline alkaloid (C-1) RAW 264.7 MacrophagesNF-κB (IKK)Inhibited IKK activity, reduced IκB degradation and phosphorylation, and prevented NF-κB nuclear translocation. tandfonline.comnih.gov
MJ-211 A549 Human Lung CarcinomaMAPK (ERK1/2), NF-κBSuppressed ERK1/2 and NF-κB as part of its antimitotic and pro-apoptotic mechanism. nih.govresearchgate.net
Harmine Virus-infected cellsMAPK, NF-κBDownregulated NF-κB and MAPK pathways to inhibit viral infection. nih.gov Negatively regulated the MAPK signaling pathway. frontiersin.org
Z86 HEK293T cellsNF-κB (specificity test)Showed preferential inhibition of Wnt signaling over the NF-κB pathway. windows.net

Structure Activity Relationship Sar Studies of 1 Isopropyl β Carboline and Derivatives

Influence of Isopropyl Substitution at C1 on Biological Activities

The substitution at the C1 position of the β-carboline scaffold is a critical determinant of the molecule's pharmacological profile. The introduction of an isopropyl group at this position has been a subject of study in the development of new therapeutic agents.

Research into β-carboline derivatives has highlighted the significance of the C1 substituent in modulating activity. For instance, in the context of anticancer activity, studies have shown that the nature of the substituent at C1 can significantly impact cytotoxicity. While some studies have focused on aryl or heterocyclic groups at C1 to enhance anticancer effects, the exploration of alkyl groups like isopropyl is also of interest. For example, in a series of β-carboline-thiazolidinedione hybrids, it was found that a benzaldehyde (B42025) substituent at the C1 position with an electron-withdrawing group at the para position displayed better cytotoxic activity than those with electron-donating groups. crimsonpublishers.com This suggests that the electronic properties of the C1 substituent are crucial.

In the realm of kinase inhibition, the C1 substituent also plays a pivotal role. For haspin kinase inhibitors derived from harmine (B1663883), replacing the methyl group at the C1 position with a trifluoromethyl group significantly increased inhibitory potency. nih.gov While this is not a direct study on the isopropyl group, it underscores the sensitivity of the biological activity to changes at the C1 position.

Furthermore, SAR studies on β-carboline derivatives as antifungal agents revealed that modifications at the C1 position are important for activity. nih.gov Although specific data on the C1-isopropyl group's influence on antifungal activity is not detailed, the general importance of this position is well-established.

One study on β-carboline derivatives targeting topoisomerase IIα for anticancer activity noted that among the tested compounds, an isopropyl-substituted β-carboline (specifically at C1) exhibited remarkable potency against the HCT116 cell line. researchgate.net This finding directly points to the potential of the C1-isopropyl group in conferring significant biological activity.

The table below summarizes the effect of C1 substitution on the biological activity of β-carboline derivatives based on various studies.

C1 Substituent Biological Target/Activity Effect on Activity Reference
IsopropylTopoisomerase IIα (Anticancer)Remarkable potency against HCT116 cell line researchgate.net
TrifluoromethylHaspin Kinase (Anticancer)Increased inhibitory potency compared to methyl nih.gov
Benzaldehyde (para-EWG)Cytotoxicity (Anticancer)Better cytotoxic activity crimsonpublishers.com
Aromatic/HeterocyclicVariousGenerally important for activity crimsonpublishers.comnih.govresearchgate.net

Effects of Other Substituents on Potency and Selectivity

The C3 position of the β-carboline nucleus is a frequent site for chemical modification to modulate biological activity. Introducing ester, amide, or various heterocyclic groups at this position has been shown to significantly influence the potency and selectivity of the resulting derivatives.

Studies have demonstrated that dimerization of β-carboline monomers at the C3-position can enhance antitumor activity. researchgate.net Bivalent β-carboline derivatives, linked at C3, exhibited stronger cytotoxicity against several tumor cell lines compared to their corresponding monomers. researchgate.net Furthermore, β-carboline-3-carboxylic acid dimers have been shown to inhibit cancer cell proliferation by arresting the cell cycle. nih.gov

The introduction of heterocyclic moieties at the C3 position is a common strategy to enhance biological effects. For instance, β-carbolines featuring biologically significant heterocycles like 1,2,4-triazole, 1,3,4-oxadiazole (B1194373), or 4-benzylidene-4H-oxazol-5-one at the C3 position have shown potent cytotoxicity. researchgate.netjscimedcentral.com In one study, replacing a 1,3,4-oxadiazole with its bioisostere, an N4-substituted-1,2,4-triazole moiety, at the C3-position led to enhanced cytotoxic activity. crimsonpublishers.com

Amide derivatives at the C3 position have also been systematically evaluated for their fungicidal activities. mdpi.com The nature of the substituents on the amide nitrogen was found to have a significant influence on the fungicidal profile. For example, N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide showed excellent fungicidal activity against a range of fungi. mdpi.com

The following table presents examples of C3 modifications and their impact on biological activity.

C3 Modification Biological Activity Observed Effect Reference
Dimerization (Carboxylic Acid)AnticancerEnhanced cytotoxicity, cell cycle arrest researchgate.netnih.gov
Heterocyclic groups (e.g., triazole, oxadiazole)AnticancerPotent cytotoxicity crimsonpublishers.comresearchgate.netjscimedcentral.com
Amide (N-(2-pyridyl)formamide)FungicidalExcellent activity mdpi.com

Substituents on the A-ring of the β-carboline skeleton, specifically at the C6 and C7 positions, play a crucial role in modulating the pharmacological properties of these compounds. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly impact activity.

In the context of anticancer activity, a methoxy (B1213986) group, which is electron-donating, at the C6 position has been shown to be beneficial. nih.gov SAR studies on pyrido[3,4-b]indole derivatives revealed that a C6-methoxy substituent enhanced antiproliferative activity, while the same substituent at the C7 position was likely to decrease it. nih.gov Similarly, for N9-heterobivalent β-carbolines, C7-methoxylation was found to be favorable for increased cytotoxic activities. nih.gov

Conversely, some studies indicate that the absence of substitution at C6 and C7 can be advantageous. For instance, an isopropyl-substituted β-carboline with no substituents at C6 and C7 showed enhanced anticancer activity. researchgate.net

In the context of monoamine oxidase A (MAO-A) inhibition, a methoxy group at C7, as seen in harmine, contributes to strong inhibitory activity. nih.gov Computational studies have shown that this methoxy group can form interactions with amino acid residues in the enzyme's active site. nih.gov However, moving the methoxy group to the C6 position can alter the interaction profile. nih.gov

For neuropharmacological activity, particularly binding to 5-hydroxytryptamine (5-HT) receptors, a 6-methoxy substituent on the β-carboline core was preferred for high-affinity binding. acs.org

The table below summarizes the influence of C6 and C7 substituents on biological activity.

Position Substituent Biological Activity Effect Reference
C6MethoxyAnticancer (Antiproliferative)Enhancing nih.gov
C6Methoxy5-HT Receptor BindingPreferred for high affinity acs.org
C7MethoxyAnticancer (Cytotoxicity)Favorable nih.govcrimsonpublishers.com
C7MethoxyMAO-A InhibitionContributes to strong inhibition nih.gov
C6/C7No substitutionAnticancerEnhancing researchgate.net

The nitrogen atom at the N9 position of the indole (B1671886) ring within the β-carboline scaffold offers another site for chemical modification that can significantly influence biological activity. Derivatization at this position has been explored to enhance properties such as anticancer activity and kinase inhibition.

Studies have shown that introducing substituents at the N9 position can lead to potent anticancer agents. crimsonpublishers.com For example, N9-substituted β-carbolines have been investigated as Polo-like kinase 1 (PLK-1) inhibitors, with SAR studies revealing that cytotoxic activity was more prominent in derivatives substituted with naphthalene (B1677914) or indole rings. crimsonpublishers.comcrimsonpublishers.com

Dimerization strategies involving the N9 position have also proven effective. Novel N9-heterobivalent β-carbolines have been synthesized and shown to exhibit strong cytotoxic activities and function as angiogenesis inhibitors. nih.gov Similarly, bivalent β-carboline derivatives modified at the N9 position and dimerized at the C3-position were found to be potent anticancer compounds. crimsonpublishers.comnih.gov The introduction of an acyl group containing a 5-phenyl-2-furan moiety at the N9 position has also led to potent anticancer agents. doaj.org

In the context of kinase inhibition, the N9 position is a key modification site. For haspin kinase inhibitors, the introduction of a tethered primary amine onto the N9-position of the β-carboline core substantially increased potency. nih.gov This modification also improved selectivity against other kinases like DYRK2. nih.gov

The table below provides examples of N9 modifications and their effects on biological activity.

| N9 Modification | Biological Activity | Observed Effect | Reference | | --- | --- | --- | --- | --- | | Naphthalene/Indole substitution | Anticancer (PLK-1 inhibition) | Prominent cytotoxic activity | crimsonpublishers.comcrimsonpublishers.com | | Heterobivalent dimerization | Anticancer (Angiogenesis inhibition) | Strong cytotoxic activities | nih.gov | | Acyl (5-phenyl-2-furan) substitution | Anticancer | Potent activity, induced apoptosis | doaj.org | | Tethered primary amine | Kinase Inhibition (Haspin) | Increased potency and selectivity | nih.gov |

The introduction of aromatic and heterocyclic rings at the C1 position of the β-carboline scaffold has been a widely employed strategy to modulate biological activity, particularly in the development of anticancer and neuropharmacological agents.

In the pursuit of anticancer compounds, the nature of the aryl group at C1 significantly influences activity. For instance, in a series of β-carboline-linked bisindole congeners, substitutions like fluoro and methyl on the phenyl ring at C1 displayed potent cytotoxicity, while a methoxy group led to a decrease in activity. crimsonpublishers.com This suggests that electron-deficient substituents on the C1-phenyl ring can enhance cytotoxicity. However, in other studies on β-carboline based N-hydroxy cinnamide derivatives, electron-donating groups like mono-, di-, or tri-methoxyl groups on the C1-aryl substituent were more favorable for histone deacetylase (HDAC) inhibitory activity compared to electron-withdrawing groups. crimsonpublishers.com

For neuropharmacological applications, a library of 1-aryl- and 1-heteroaryl-substituted β-carbolines was synthesized and screened for activity against various receptors. acs.org These studies revealed a strong preference for a 3-indolyl substituent attached to the C1-position for potent activity against the 5-hydroxytryptamine subtype-2 (5-HT2) family of receptors. acs.org The transposition of the indole ring resulted in a complete loss of activity, highlighting the specific molecular recognition requirements. acs.org

In the context of antimalarial agents, C1 aromatic substituents have been shown to improve activity, whereas aliphatic substituents at this position can abrogate the antimalarial property. nih.gov Specifically, C1-piperonyl, C1-thiophene, and C1-pyridine derivatives have shown promise. acs.org

The table below summarizes the effects of C1 aromatic and heterocyclic substitutions.

| C1 Substituent | Biological Activity | Effect on Activity | Reference | | --- | --- | --- | --- | --- | | Phenyl (with fluoro/methyl) | Anticancer (Cytotoxicity) | Potent cytotoxicity | crimsonpublishers.com | | Aryl (with methoxy groups) | Anticancer (HDAC inhibition) | Favorable for activity | crimsonpublishers.com | | 3-Indolyl | Neuropharmacology (5-HT2 receptor binding) | Strong preference for high affinity | acs.org | | Piperonyl, Thiophene, Pyridine (B92270) | Antimalarial | Improved activity | acs.org |

Stereochemical Considerations in Pharmacological Profiles

The stereochemistry of 1-substituted β-carbolines, particularly in their tetrahydro-β-carboline (THβC) form, is a critical factor that profoundly influences their pharmacological profiles. The presence of a stereocenter at the C1 position means that these compounds can exist as enantiomers, which often exhibit different biological activities.

The asymmetric synthesis of 1-substituted THβCs has been a major focus in medicinal chemistry to access enantiopure compounds for biological evaluation. clockss.org Various strategies, including variations of the Pictet-Spengler reaction using chiral auxiliaries or chiral starting materials, have been developed to control the stereochemistry at C1. clockss.orgnih.gov

In the context of antimalarial activity, the stereochemistry at both C1 and C3 positions of THβCs is crucial. In vitro SAR studies have demonstrated the importance of the (1R, 3S)-stereochemistry for potent antimalarial activity. nih.gov This specific stereoisomer was found to be important for better potency and improved growth inhibition of the malaria parasite. nih.gov Both cis- and trans-isomers of C1, C3-substituted THβCs have been synthesized to investigate the effect of stereochemistry at the C1 position on biological activity. nih.govacs.org

For compounds targeting the N-methyl-D-aspartate (NMDA) receptor, the absolute stereochemistry of 1-phenyl-substituted 1,2,3,4-tetrahydro-β-carbolines was evaluated for their affinity to the phencyclidine (PCP) binding site. clockss.org The stereoselective synthesis of these compounds allowed for the investigation of how each enantiomer interacts with the receptor.

The absolute stereochemistry of 1-substituted tetrahydro-β-carboline derivatives has been established through methods like X-ray analysis of their derivatives, such as Mosher amides, which is crucial for unambiguous structure-activity relationship studies. researchgate.net The development of asymmetric transfer hydrogenation methods has also enabled the synthesis of both enantiomers of 1,2,3,4-tetrahydro-β-carbolines in high optical purity, facilitating detailed pharmacological profiling. researchgate.net

The following table highlights the importance of stereochemistry in the biological activity of 1-substituted β-carboline derivatives.

Compound Class Stereochemical Feature Biological Activity Significance Reference
C1, C3-substituted THβCs(1R, 3S)-stereochemistryAntimalarialImportant for better potency and growth inhibition nih.gov
1-Phenyl-substituted THβCsAbsolute stereochemistry at C1NMDA receptor bindingDetermines affinity for the PCP binding site clockss.org
1-Substituted THβCsEnantiopurityGeneral pharmacological profilingAllows for the study of individual enantiomers' activity researchgate.net

Computational and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. These studies are crucial for understanding the structural basis of a compound's activity. Research has focused on the tetrahydro- derivative, 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, to elucidate its interactions with various protein targets.

In silico studies have investigated the interaction of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline with the human glucose-6-phosphate dehydrogenase (hG6PD) enzyme. researchgate.netnih.govdrugbank.com This enzyme is a key player in the pentose (B10789219) phosphate (B84403) pathway, crucial for protecting cells from oxidative damage. nih.gov Docking simulations placed the compound into the hG6PD receptor (PDB ID: 6E08), revealing potential inhibitory interactions. researchgate.netdrugbank.com

Furthermore, following in vitro findings that showed the compound's effectiveness against bacteria such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter haemolyticus, molecular docking studies were performed against specific microbial proteins to explore the possible mechanisms of its antibacterial action. researchgate.netnih.govdrugbank.com While these studies confirmed interactions between the compound and microbial receptors, the specific proteins targeted were not explicitly named in the available literature. Other research on different β-carboline derivatives has shown interactions with microbial targets like the LasR protein of Pseudomonas aeruginosa, indicating a potential area for further investigation for the 1-isopropyl analogue. nih.gov

Binding energy is a key metric derived from molecular docking studies, estimating the strength of the interaction between a ligand and its target protein. A lower binding energy value typically indicates a more stable and potent interaction. For the docking of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline with the hG6PD receptor, the estimated binding energy was determined to be -6.97 kcal/mol. researchgate.netnih.govdrugbank.com This favorable binding energy supports the in vitro finding that this specific β-carboline derivative inhibits the G6PD enzyme. researchgate.netdrugbank.com

Table 1: Molecular Docking and Binding Energy Data for 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline

CompoundTarget Protein (PDB ID)OrganismEstimated Binding Energy (kcal/mol)Reference
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carbolinehG6PD (6E08)Human-6.97 researchgate.netdrugbank.com
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carbolineMicrobial ProteinsE. coli, K. pneumoniae, A. haemolyticusNot Reported researchgate.netdrugbank.com

Drug Similarity Analysis

Drug similarity analysis, often guided by principles like Lipinski's rule of five, is used to assess the "drug-likeness" of a compound. drugbank.com These rules evaluate physicochemical properties to predict if a compound is likely to be orally bioavailable. The key parameters include molecular weight (MW < 500 Da), the logarithm of the partition coefficient (LogP < 5), the number of hydrogen bond donors (HBD < 5), and the number of hydrogen bond acceptors (HBA < 10). drugbank.cometflin.com

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a standard part of the computational evaluation of β-carboline derivatives. mdpi.comcrimsonpublishers.com Studies on various β-carboline libraries confirm that these analyses are routinely performed to ensure that synthesized compounds have acceptable pharmacokinetic profiles. crimsonpublishers.comnih.gov For many β-carboline derivatives, these computational tools have confirmed their potential as orally active agents. nih.govcrimsonpublishers.com While specific analyses for 1-isopropyl-β-carboline were not detailed in the searched literature, its basic structural parameters suggest it would likely conform to these rules.

Predictive Modeling for Bioactivity Profiling

Predictive modeling uses computational algorithms to forecast the biological activities of compounds based on their chemical structures. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are frequently applied to the β-carboline class.

QSAR studies on β-carboline derivatives have successfully developed models to predict their antitumor activity. nih.gov For instance, 3D-QSAR models (CoMFA and CoMSIA) for a set of 47 β-carbolines identified that chemical modifications at positions 1, 2, 3, 7, and 9 of the β-carboline ring are crucial for their cytotoxic effects. nih.gov Other models have used topological descriptors to predict the antagonistic activity of β-carbolines at benzodiazepine (B76468) receptors. wiley.com These models help in rationally designing new derivatives with enhanced potency and selectivity. nih.gov Furthermore, ligand-based virtual screening and network pharmacology approaches have been used to predict the potential protein targets for β-carboline libraries, suggesting a wide range of possible bioactivities. nih.govnih.gov These predictive studies are instrumental in guiding the synthesis and experimental testing of new compounds for specific therapeutic applications, including anticancer and antimalarial agents. nih.govnih.govmdpi.com

Biosynthetic Pathways and Natural Occurrence Research

Putative Biosynthetic Routes of β-Carboline Alkaloids

The biosynthesis of the β-carboline skeleton is a multistep process involving specific enzymes and precursor molecules derived from common metabolic pathways.

The cornerstone of β-carboline biosynthesis is the Pictet-Spengler reaction, an acid-catalyzed chemical reaction where a β-arylethylamine condenses with an aldehyde or ketone, followed by ring closure. In biological systems, this reaction is facilitated by enzymes.

A key enzyme identified in the biosynthesis of β-carboline scaffolds is McbB . cornell.edunih.gov McbB is a multifunctional enzyme that catalyzes not only the initial Pictet-Spengler cyclization but also subsequent decarboxylation and oxidation steps to form the aromatic β-carboline core. cornell.edu This enzyme, discovered in the marinacarboline biosynthetic pathway, provides an efficient route to the β-carboline skeleton. nih.gov The catalytic activity of McbB is dependent on specific amino acid residues within its active site, which facilitate the precise chemical transformations required.

The primary building blocks for β-carboline alkaloids are the amino acid L-tryptophan and various aldehydes. researchgate.net Tryptophan provides the indolethylamine backbone, which is essential for the formation of the tricyclic ring system.

The substituent at the 1-position of the β-carboline ring is determined by the aldehyde that participates in the Pictet-Spengler reaction. For the synthesis of 1-isopropyl-β-carboline, the corresponding aldehyde would be isobutyraldehyde (B47883). The general reaction scheme involves the condensation of the amino group of tryptophan with the carbonyl group of the aldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to form the new six-membered ring. Subsequent oxidation and decarboxylation (if the tryptophan precursor is not decarboxylated prior to the reaction) lead to the final aromatic β-carboline product.

Occurrence in Natural Sources (e.g., Fungi, Plants)

β-Carboline alkaloids are widely distributed in nature and have been isolated from a diverse range of organisms, including various plant families and numerous fungal species. nih.govnih.gov While the β-carboline scaffold is a common motif in natural products, the specific substitution patterns can vary significantly.

Organism TypeSpeciesCompound(s)Reference(s)
Fungi Trichoderma sp. MCCC 3A01224Trichocarbolines A, B, and C nih.gov
Aspergillus sp.Various β-carboline derivatives nih.gov
Plants Peganum harmalaHarmine (B1663883), Harmaline, Tetrahydroharmine nih.gov
Passiflora incarnataHarman (B1672943), Norharman nih.gov
Tribulus terrestrisTribulusterine nih.gov

It is important to note that while the biosynthetic machinery for producing β-carbolines is present in these organisms, the specific enzymes and precursor aldehydes required for the synthesis of 1-isopropyl-β-carboline may not be prevalent. Further research and more sensitive analytical techniques may yet identify this specific compound in natural sources.

Advanced Analytical Methodologies in 1 Isopropyl β Carboline Research

Chromatographic Techniques for Detection and Quantification (HPLC-MS, RP-HPLC-fluorescence)

Chromatographic methods are fundamental in the analysis of β-carboline alkaloids, providing the means to separate these compounds from complex matrices and quantify them with high precision. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of this analytical approach.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of β-carbolines. In this method, HPLC separates the components of a mixture, which are then ionized and detected by a mass spectrometer. This provides not only retention time data but also mass-to-charge ratio information, which is highly specific for compound identification. While general methods for β-carboline analysis using HPLC-MS are well-established, specific documented applications detailing the mass fragmentation patterns and retention times for 1-Isopropyl-β-carboline are not extensively covered in the reviewed literature. However, the principles of these methods are applicable. For instance, studies on related β-carbolines often utilize a C18 column for separation with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component with a modifier like formic acid to ensure proper ionization for mass spectrometric detection. scielo.brnih.govnih.gov

Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection (RP-HPLC-fluorescence) is another highly sensitive method for the quantification of β-carbolines. nih.govnih.gov This technique takes advantage of the natural fluorescence of the β-carboline ring system. After separation on a reversed-phase column (typically C18), the compounds are excited by a specific wavelength of light, and the emitted light (fluorescence) is measured. scielo.brnih.govrsc.org This method offers excellent sensitivity and selectivity, as few compounds in a complex biological or environmental sample will fluoresce at the specific excitation and emission wavelengths of the target analyte. For general β-carbolines, excitation wavelengths are often set around 254 nm with emission wavelengths monitored around 425 nm. scielo.br The analytical procedure can achieve very low limits of detection, often in the 10⁻⁹ to 10⁻¹⁰ M range for some β-carboline alkaloids. nih.gov While these general parameters are established for the β-carboline class, specific validated methods and performance characteristics for the analysis of 1-Isopropyl-β-carboline are not detailed in the available research.

Electrochemical Detection Methods (e.g., Carbon Nanotubes-Modified Glassy Carbon Electrodes)

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like β-carbolines. The core of this technique is the measurement of the current resulting from the oxidation or reduction of the analyte at an electrode surface.

The use of Carbon Nanotubes-Modified Glassy Carbon Electrodes (CNTs-GCE) has been shown to significantly enhance the electrochemical detection of β-carboline alkaloids when coupled with HPLC. nih.govresearchgate.net The modification of the glassy carbon electrode with multi-wall carbon nanotubes (MWCNTs) provides a larger surface area and improved electrocatalytic activity, leading to an enhanced amperometric response to β-carbolines. nih.gov In a typical setup, a potential is applied to the electrode, and the current generated by the oxidation of the β-carbolines eluting from the HPLC column is measured. For a range of β-carbolines like harmalol, harmaline, norharmane, harmane, and harmine (B1663883), an applied potential of +900 mV (versus Ag/AgCl) has been found to be effective. nih.gov This method has demonstrated good repeatability and has been used to achieve detection limits in the range of 4 to 19 ng/mL for these compounds. nih.gov Although this technique has proven effective for several β-carboline alkaloids, specific studies applying CNTs-GCE for the direct detection and quantification of 1-Isopropyl-β-carboline are not present in the reviewed scientific literature.

Spectroscopic Characterization for Structural Elucidation of Novel Analogues

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used to confirm the structure of novel 1-Isopropyl-β-carboline analogues.

Research into new derivatives often involves multi-step synthesis, and at each stage, spectroscopic analysis is crucial for verification. For example, in the synthesis of novel anticancer agents, 1-isopropyl-β-carboline-3-carbohydrazide was prepared as an intermediate. Its structure was confirmed using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). The spectral data provide a detailed map of the molecule's structure, from the chemical environment of each proton and carbon atom to the precise molecular weight.

Below are the detailed spectroscopic data for a novel analogue of 1-Isopropyl-β-carboline:

Table 1: Spectroscopic Data for 1-isopropyl-β-carboline-3-carbohydrazide

Analysis Data
¹H-NMR (400 MHz, DMSO-d₆) δ 9.47 (s, 1H, NH), 8.65 (s, 1H, ArH), 8.35 (d, J = 7.6 Hz, 1H, ArH), 7.65 (d, J = 8.0 Hz, 1H, ArH), 7.60–7.55 (m, 1H, ArH), 7.30–7.26 (m, 1H, ArH), 4.58 (s, 2H, NH₂), 3.75–3.64 (m, 1H, CH), 1.43 (d, J = 6.8 Hz, 6H, CH₃)
¹³C-NMR (100 MHz, DMSO-d₆) δ 164.65, 149.72, 141.16, 138.99, 134.81, 128.67, 128.22, 122.44, 121.92, 120.27, 112.62, 112.19, 31.21, 21.81

Data sourced from a study on novel N-Acylhydrazone linked β-carbolines.

Further derivatization, for instance, by reacting the carbohydrazide (B1668358) with an aldehyde, leads to even more complex analogues. The structures of these final compounds are also confirmed through extensive spectroscopic analysis. For example, the characterization of N'-((1-isopropyl-9H-pyrido[3,4-b]indol-3-yl)methylene)-9H-pyrido[3,4-b]indole-3-carbohydrazide involved detailed ¹H-NMR and HRMS analysis to confirm the successful coupling and the final structure.

Table 2: Spectroscopic Data for a Dimeric Analogue of 1-Isopropyl-β-Carboline

Analysis Data
¹H-NMR (400 MHz, DMSO-d₆) δ 15.64 (s, 1H, CONH), 12.10 (s, 1H, NH), 12.05 (s, 1H, NH), 9.07 (s, 1H, ArH), 9.02 (s, 1H, ArH), 8.49 (d, J = 8.0 Hz, 1H, CH), 8.46 (s, 1H, ArH), 8.30 (d, J = 8.0 Hz, 1H, ArH), 7.78 (s, 1H, ArH), 7.75–7.69 (m, 2H, ArH), 7.67–7.62 (m, 2H, ArH), 7.38–7.33 (m, 2H, ArH), 4.02–3.91 (m, 1H, CH(CH₃)₂), 1.76 (d, J = 7.2 Hz, 6H, CH(CH₃)₂)
HRMS m/z calculated for C₂₅H₁₉N₆O⁺ (M + H)⁺: 419.1615; found 419.1620

Data sourced from a study on novel N-Acylhydrazone linked β-carbolines.

These detailed spectroscopic investigations are essential for confirming the identity and purity of novel 1-Isopropyl-β-carboline analogues, underpinning further research into their biological activities.

Future Research Directions and Translational Perspectives

Elucidating Novel Biological Targets and Mechanisms

While the interaction of β-carbolines with benzodiazepine (B76468) receptors and their role as monoamine oxidase inhibitors are well-documented, current research is focused on identifying novel biological targets to explain their broad spectrum of pharmacological effects, including anticancer, antiparasitic, and antiviral activities. nih.govroutledge.com

Recent studies have identified the β-carboline scaffold as an inhibitor of Onchocerca volvulus chitinase (B1577495) (OvCHT1), a crucial enzyme in the molting process of the parasite responsible for river blindness. nih.gov This discovery opens a new avenue for developing anti-parasitic drugs. Furthermore, some β-carboline derivatives have shown potent activity against various cancer cell lines, suggesting mechanisms that may involve the cell cycle, apoptosis, and other cellular pathways. nih.gov For instance, certain β-carboline dimers have been found to induce cell cycle arrest at the S phase and promote apoptosis in sarcoma cells. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, β-carbolines are being investigated for their effects on targets beyond cholinesterases, such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). scielo.brnih.gov The natural structural similarities between β-carboline alkaloids and neurotransmitters make them valuable for designing drugs that can interact with a range of targets in the central nervous system. nih.gov The investigation into the antileishmanial activity of β-carboline-1,3,5-triazine hybrids has revealed that these compounds can cause alterations in the cell division cycle and lead to an accumulation of lipid bodies in the parasite, ultimately causing cell death. nih.gov

Development of Advanced Synthetic Strategies for Complex Analogues

The growing interest in the therapeutic potential of β-carbolines has spurred the development of innovative and efficient synthetic methodologies to create a diverse library of analogues. routledge.com Traditional methods like the Pictet-Spengler reaction remain a cornerstone for constructing the core β-carboline framework. researchgate.netanalis.com.mymdpi.com This reaction, often followed by dehydrogenation, allows for the synthesis of both tetrahydro-β-carbolines and fully aromatic β-carbolines. analis.com.mymdpi.com

Modern synthetic efforts are focused on creating more complex and functionally diverse analogues. This includes the development of one-pot synthesis procedures and the use of advanced catalytic systems, such as palladium-catalyzed cross-annulation reactions. mdpi.com Researchers are also exploring multicomponent reactions and the synthesis of hybrid molecules that combine the β-carboline scaffold with other pharmacologically active moieties to enhance therapeutic efficacy. researchgate.net For example, β-carboline has been hybridized with coumarin, 1,2,3-triazole, and 1,3,4-oxadiazole (B1194373) to generate novel compounds with potential anticancer activities. researchgate.netcrimsonpublishers.com The synthesis of bivalent β-carboline derivatives, where two β-carboline units are linked together, has also been shown to enhance antitumor activity compared to their monomeric counterparts. researchgate.net These advanced strategies are crucial for generating novel chemical entities for biological screening and lead optimization.

Exploration of Polypharmacology and Multi-target Therapeutic Approaches

The concept of "polypharmacology," where a single compound interacts with multiple biological targets, is gaining traction as a more effective strategy for treating complex multifactorial diseases like cancer and Alzheimer's disease. nih.govub.edu The β-carboline scaffold is considered a "privileged scaffold" in this regard due to its ability to interact with a wide array of biological targets. routledge.comnih.gov

In the field of parasitology, the polypharmacological nature of β-carbolines is being exploited to disrupt the molting of O. volvulus by simultaneously targeting chitinase and acting as protonophores. nih.gov For Alzheimer's disease, research is focused on designing multi-target-directed ligands (MTDLs) based on the β-carboline framework that can concurrently modulate key pathological pathways, such as the cholinergic, amyloid β, and Tau hypotheses. nih.gov This approach aims to achieve a synergistic therapeutic effect that is superior to single-target agents. ub.edu The development of β-carboline hybrids with other pharmacophores, such as tacrine, is a prime example of a multi-target strategy for Alzheimer's disease, targeting both cholinesterases and other relevant pathways. scielo.br

Rational Design of Highly Potent and Selective 1-Isopropyl-β-Carboline Analogues for Pre-clinical Development

Rational drug design, often aided by computational modeling and in silico screening, is a key strategy for developing potent and selective 1-isopropyl-β-carboline analogues for pre-clinical evaluation. beilstein-journals.orgnih.govnih.gov This approach allows for the prediction of interactions between designed molecules and their biological targets, facilitating the optimization of lead compounds. mdpi.com

Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different substituents on the β-carboline ring influence biological activity. researchgate.netnih.gov For example, studies on N-acylhydrazone linked β-carbolines indicated that the introduction of specific substituents at the C-1, C-3, and N-9 positions could enhance antitumor potencies. nih.gov In the context of antimalarial drug discovery, the depletion of alkoxy substituents at positions 6 and 7 of the β-carboline was found to diminish activity, except when a branched substituent like isopropyl was present at position 1. mdpi.com

The design of novel photosensitizers based on the β-carboline scaffold for photodynamic therapy (PDT) in cancer treatment is another promising area. nih.gov By rationally modifying the structure, researchers aim to create compounds that can efficiently generate reactive oxygen species (ROS) to kill cancer cells, even in the hypoxic environment of solid tumors. nih.gov Through these rational design strategies, the development of 1-isopropyl-β-carboline analogues with improved efficacy and reduced toxicity is being actively pursued for various therapeutic applications, including anticancer, antifungal, and antiviral agents. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Isopropyl-beta-carboline, and how can reaction conditions be optimized?

  • Methodology : The Bischler-Napieralski reaction is a common pathway for synthesizing beta-carboline derivatives, including this compound. Optimization involves adjusting reaction parameters such as temperature (typically 80–120°C), solvent polarity (e.g., toluene or dichloromethane), and catalyst type (e.g., phosphorus oxychloride or polyphosphoric acid). Design of Experiments (DOE) can systematically evaluate variables like reactant ratios, reflux duration, and catalyst loading to maximize yield .
  • Characterization : Validate synthetic success using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity assessment before scaling up .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., isopropyl group at the 1-position) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula and fragmentation patterns to verify structural integrity .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., NH stretches in the beta-carboline core) and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

  • Variable Selection : Systematically modify substituents (e.g., alkyl chains, halogens) at positions 1, 3, or 9 to assess bioactivity (e.g., MAO inhibition). Use factorial designs to test interactions between variables .
  • Statistical Models : Apply multivariate analysis (e.g., partial least squares regression) to correlate structural descriptors (e.g., logP, polar surface area) with pharmacological outcomes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Data Triangulation : Compare assay conditions (e.g., enzyme source, incubation time) and control compounds to identify methodological discrepancies. For example, IC50_{50} values for MAO inhibition may vary due to differences in recombinant vs. native enzyme preparations .
  • Reprodubility Checks : Replicate key experiments under standardized protocols (e.g., OECD guidelines) and report uncertainties (e.g., ±5% error margins in dose-response curves) .

Q. Which computational methods are effective for predicting the biological interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like 5-HT2A_{2A} receptors. Validate predictions with molecular dynamics (MD) simulations to assess stability over 100-ns trajectories .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., charge transfer) at binding sites to refine SAR hypotheses .

Methodological Integration

Q. How should researchers integrate primary experimental data with existing literature on beta-carboline pharmacology?

  • Systematic Review : Conduct a PRISMA-guided literature review to identify knowledge gaps (e.g., understudied targets like sigma-1 receptors). Cross-reference primary data (e.g., cytotoxicity assays) with secondary databases (ChEMBL, PubChem) to contextualize findings .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to quantify effect sizes (e.g., standardized mean differences in neuroprotective activity) .

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Standard Operating Procedures (SOPs) : Document reaction conditions (e.g., inert atmosphere, moisture control) and purification steps (e.g., column chromatography gradients) to minimize batch variability .
  • Interlaboratory Validation : Share samples with collaborating labs for independent bioactivity testing (e.g., IC50_{50} replication in Parkinson’s disease models) .

Tables for Key Data

Parameter Optimal Range Impact on Synthesis Reference
Reaction Temperature80–120°CHigher temps favor cyclization
Catalyst Loading (POCl3_3)1.2–1.5 equivalentsExcess catalyst reduces side products
Solvent PolarityLow (toluene)Minimizes hydrolysis of intermediates
Assay Type Key Variables Common Pitfalls Reference
MAO InhibitionEnzyme source (human vs. rat)Species-specific activity variations
Cytotoxicity (MTT Assay)Cell line (SH-SY5Y vs. HeLa)Differential metabolic activity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.